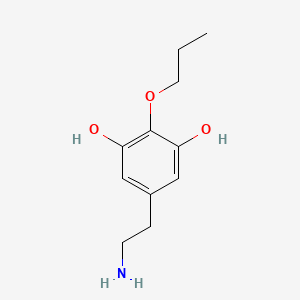
Resorcinol, 5-(2-aminoethyl)-2-propoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Resorcinol, 5-(2-aminoethyl)-2-propoxy-: is a chemical compound that belongs to the class of resorcinol derivatives. Resorcinol itself is a dihydroxy benzene, and the addition of the 5-(2-aminoethyl) and 2-propoxy groups modifies its chemical properties and potential applications. This compound is of interest in various fields due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Resorcinol, 5-(2-aminoethyl)-2-propoxy- typically involves the following steps:
Starting Material: The synthesis begins with resorcinol as the base compound.
Alkylation: The 2-position of resorcinol is alkylated using a propyl halide (e.g., propyl bromide) under basic conditions to introduce the propoxy group.
Amination: The 5-position is then functionalized with an aminoethyl group through a nucleophilic substitution reaction using an appropriate amine (e.g., ethylenediamine).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are adjusted to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aminoethyl group, potentially converting it to an ethyl group.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acid chlorides or alkyl halides in the presence of a base (e.g., pyridine) are typical reagents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the aminoethyl group.
Substitution: Various esters, ethers, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Industry:
Materials Science: Used in the development of polymers and resins with specific properties.
Environmental Science: Potential use in the synthesis of materials for environmental remediation.
Mecanismo De Acción
The mechanism by which Resorcinol, 5-(2-aminoethyl)-2-propoxy- exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds, while the aminoethyl group can participate in ionic interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Comparación Con Compuestos Similares
Resorcinol: The base compound without the additional functional groups.
Catechol: Another dihydroxy benzene with different substitution patterns.
Hydroquinone: A dihydroxy benzene with hydroxyl groups in the para position.
Uniqueness:
Functional Groups:
Versatility: The compound’s ability to participate in various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
5-(2-aminoethyl)-2-propoxybenzene-1,3-diol |
InChI |
InChI=1S/C11H17NO3/c1-2-5-15-11-9(13)6-8(3-4-12)7-10(11)14/h6-7,13-14H,2-5,12H2,1H3 |
Clave InChI |
BOYKQYDSSANGNA-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1O)CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


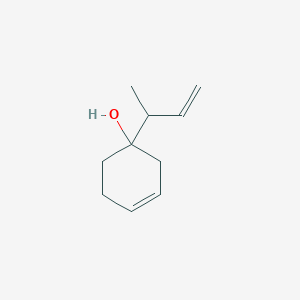
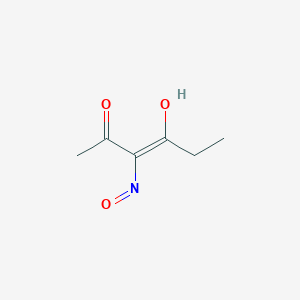
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)
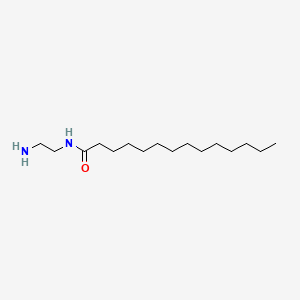
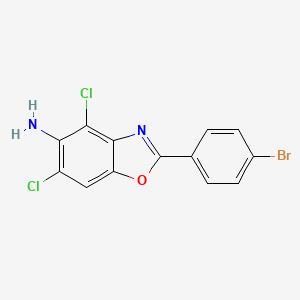
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)

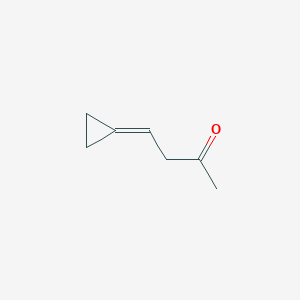
![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)


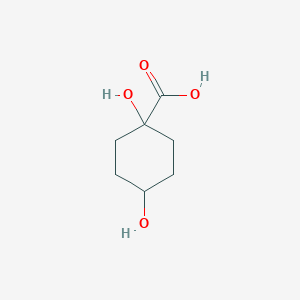
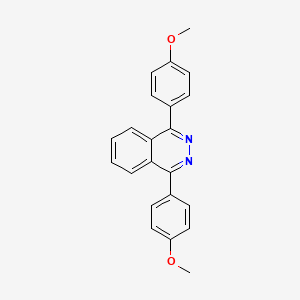
![1,4-Epithiopyrido[1,2-a]benzimidazole](/img/structure/B13799460.png)
